2,3,6,7,10,11-Hexahydroxytriphenylene
2,3,6,7,10,11-Hexahydroxytriphenylene
Brand Name:
Vulcanchem
CAS No.:
4877-80-9
VCID:
VC21212757
InChI:
InChI=1S/C18H12O6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6,19-24H
SMILES:
C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1O)O)O)O)O)O
Molecular Formula:
C18H12O6
Molecular Weight:
324.3 g/mol
2,3,6,7,10,11-Hexahydroxytriphenylene
CAS No.: 4877-80-9
Cat. No.: VC21212757
Molecular Formula: C18H12O6
Molecular Weight: 324.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4877-80-9 |
|---|---|
| Molecular Formula | C18H12O6 |
| Molecular Weight | 324.3 g/mol |
| IUPAC Name | triphenylene-2,3,6,7,10,11-hexol |
| Standard InChI | InChI=1S/C18H12O6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6,19-24H |
| Standard InChI Key | QMLILIIMKSKLES-UHFFFAOYSA-N |
| SMILES | C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1O)O)O)O)O)O |
| Canonical SMILES | C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1O)O)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator